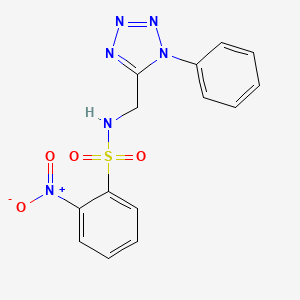

镧(3+);(Z)-4-氧代戊-2-烯-2-醇盐

货号 B2403096

CAS 编号:

64424-12-0

分子量: 475.286

InChI 键: DTGMYUJFAPMLCR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lanthanum is a malleable, ductile, and soft metal . It is traditionally counted among the rare earth elements . The usual oxidation state of lanthanum is +3, although some compounds are known with an oxidation state of +2 .

Synthesis Analysis

While specific synthesis methods for “lanthanum(3+);(Z)-4-oxopent-2-en-2-olate” are not available, lanthanum compounds such as lanthanum fluoride and lanthanum oxide have been synthesized through various methods .Molecular Structure Analysis

The molecular structure of lanthanum compounds can be complex and diverse . For instance, lanthanum fluoride nanorods and nanoparticles have been synthesized, with their structure analyzed by X-ray diffraction studies .Chemical Reactions Analysis

Lanthanum reacts with air, acids, and halogens . It oxidizes rapidly when exposed to air and burns readily at 150 °C to form lanthanum (III) oxide . It reacts slowly with cold water and quickly with hot water to form lanthanum hydroxide .Physical And Chemical Properties Analysis

Lanthanum has a melting point of 920°C, a boiling point of 3464°C, and a density of 6.15 g/cm³ . It is highly reactive, readily forming compounds with elements like nitrogen, carbon, sulfur, phosphorus, boron, selenium, silicon, and arsenic .科学研究应用

-

Sensors

- Field : Electronics and Sensor Technology

- Application Summary : Lanthanum Oxide (La2O3) is used in the field of sensors due to its superior structural stability at high temperatures, active surface sites, chemical, and optical properties .

- Methods of Application : The size, shape, and surface of the lanthanum oxide have a critical role in the response and performance of the devices in these applications .

- Results : The excellent qualities of such materials have increased their use in the fields of technology, industrial, pollution prevention, and, in particular, the manufacture of sensors .

-

Alloying Agent

- Field : Metallurgy

- Application Summary : Lanthanum is used as an alloying agent for steels and cast irons .

- Methods of Application : Lanthanum is added to the steel or cast iron during the manufacturing process to improve certain properties .

- Results : The addition of Lanthanum can enhance the strength and durability of the steel or cast iron .

-

Hybrid Car Batteries

- Field : Automotive Industry

- Application Summary : Lanthanum is used in the production of hybrid car batteries .

- Methods of Application : Lanthanum is incorporated into the battery’s design to enhance its performance .

- Results : The use of Lanthanum in hybrid car batteries has contributed to the efficiency and longevity of these batteries .

-

Cigarette Lighter Flints

- Field : Consumer Goods

- Application Summary : Lanthanum is used in the production of cigarette lighter flints .

- Methods of Application : Lanthanum is combined with other elements to form Mischmetal, an alloy primarily consisting of cerium and lanthanum, which is used in the flints of cigarette lighters .

- Results : The use of Lanthanum in this application has resulted in more reliable and longer-lasting flints .

-

Phosphate Removal

- Field : Environmental Science

- Application Summary : Lanthanum-based adsorbents are used for selective phosphate removal .

- Methods of Application : The lanthanum-based adsorbents are used in a filtration system to remove phosphate from water .

- Results : This application is particularly useful in wastewater treatment, where it can help to reduce the levels of phosphate, a common pollutant .

-

Carbon Arc Lighting

- Field : Lighting and Projection

- Application Summary : Lanthanum is used in carbon arc lighting, which is used in motion pictures, studio lighting, and projection .

- Methods of Application : Lanthanum is incorporated into the carbon electrodes used in carbon arc lights .

- Results : The use of Lanthanum in this application has resulted in brighter and more stable lights .

安全和危害

未来方向

属性

IUPAC Name |

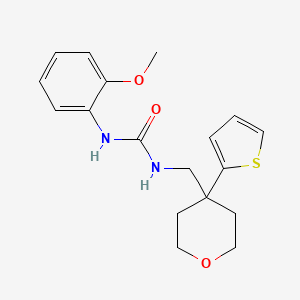

lanthanum(3+);(Z)-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.La/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIBUQNJDKISLA-LNTINUHCSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[La+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21LaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 14455606 | |

CAS RN |

64424-12-0 |

Source

|

| Record name | Lanthanum(III) acetylacetonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

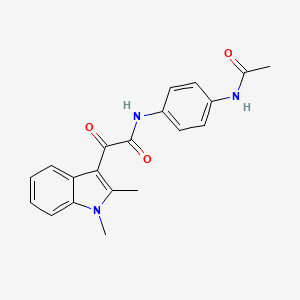

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2403013.png)

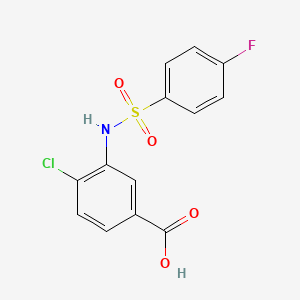

![3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403018.png)

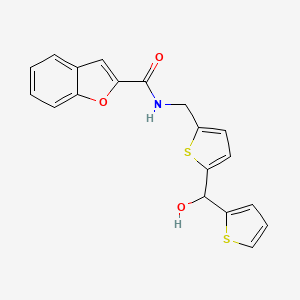

![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2403027.png)

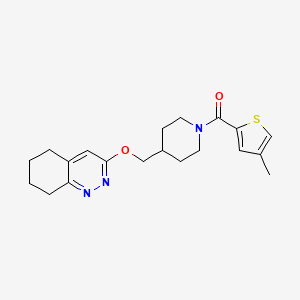

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2403032.png)

![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403033.png)